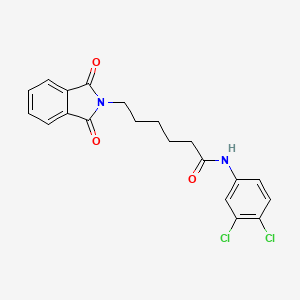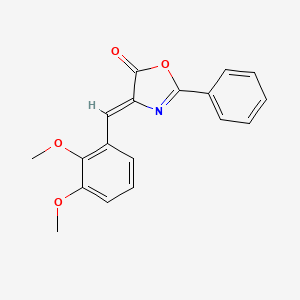
(3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide is a complex organic compound that features multiple functional groups, including amides, nitro groups, and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and a carbonyl compound.
Introduction of the Nitro Group: Nitration of an aromatic ring using concentrated nitric acid and sulfuric acid.
Benzylation: Introduction of the benzyl group through a nucleophilic substitution reaction.
Final Assembly: Coupling of the intermediate products under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of (3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-4-(amino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide
- (3Z)-4-(benzylamino)-N-(4-methylphenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide
Propriétés
Formule moléculaire |
C30H23N3O5 |
|---|---|
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
(E)-3-(N-benzyl-C-phenylcarbonimidoyl)-4-hydroxy-N-(4-nitrophenyl)-2-oxo-4-phenylbut-3-enamide |
InChI |
InChI=1S/C30H23N3O5/c34-28(23-14-8-3-9-15-23)26(29(35)30(36)32-24-16-18-25(19-17-24)33(37)38)27(22-12-6-2-7-13-22)31-20-21-10-4-1-5-11-21/h1-19,34H,20H2,(H,32,36)/b28-26+,31-27? |
Clé InChI |
NLDHEXPEJGSASM-JTFHZJCFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)C(=C(C3=CC=CC=C3)O)C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]methyl}benzoic acid](/img/structure/B11687105.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11687108.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B11687114.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B11687118.png)
![N'-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11687123.png)
![2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11687126.png)


![N'-[(E)-(3-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11687139.png)
![3-bromo-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11687143.png)
![ethyl 5-{[(2-chlorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11687150.png)
![5-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687159.png)
![ethyl 4-methyl-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11687173.png)

